molecular formula C14H14F3N3O2S B2671568 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1396843-83-6

2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2671568
CAS No.: 1396843-83-6
M. Wt: 345.34
InChI Key: CLCQRIMZPQLCMP-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a thiophene ring, a piperidine ring, and an oxadiazole ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a trifluoromethyl-substituted carboxylic acid derivative under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction involving appropriate amine precursors.

    Coupling Reactions: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Final Assembly: The final step involves the coupling of the oxadiazole and piperidine intermediates with the thiophene derivative under suitable conditions, often involving base catalysis and heating.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

  • Use of continuous flow reactors to improve reaction efficiency and yield.
  • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
  • Automation of reaction steps to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions, altering its electronic properties.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Compounds with modified trifluoromethyl groups.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the trifluoromethyl and oxadiazole groups.

Biology and Medicine:

  • Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
  • Investigated for its activity against various biological targets, including enzymes and receptors.

Industry:

  • May be used in the development of advanced materials with specific electronic or photonic properties.
  • Potential applications in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2-(Thiophen-2-yl)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone: Variation in the position of the oxadiazole ring.

Uniqueness:

  • The presence of the trifluoromethyl group in 2-(Thiophen-2-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone imparts unique electronic properties, enhancing its potential as a pharmaceutical agent.
  • The specific arrangement of the thiophene, piperidine, and oxadiazole rings contributes to its distinct chemical behavior and biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

2-thiophen-2-yl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)13-19-18-12(22-13)9-3-5-20(6-4-9)11(21)8-10-2-1-7-23-10/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCQRIMZPQLCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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